

Application Notes & Protocols: Fermentative Production of Mesaconic Acid using Aspergillus terreus

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Compound of Interest		
Compound Name:	Mesaconic acid	
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Introduction

Mesaconic acid is an unsaturated dicarboxylic acid with significant potential as a bio-based platform chemical for the synthesis of polymers, resins, and other specialty chemicals. The industrial production of mesaconic acid is approached via its isomer, itaconic acid. Aspergillus terreus is the primary microorganism used for the high-titer fermentative production of itaconic acid from renewable feedstocks like glucose.[1][2] This document provides a comprehensive overview and detailed protocols for the production of itaconic acid using Aspergillus terreus and outlines the subsequent isomerization to yield mesaconic acid.

Part 1: Fermentative Production of Itaconic Acid

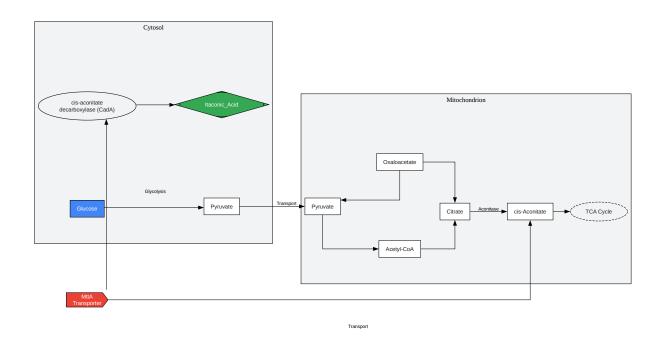
The core of the process is the aerobic fermentation of a carbon source by A. terreus. The fungus efficiently converts sugars into itaconic acid via a specialized metabolic pathway branching from the tricarboxylic acid (TCA) cycle.

Biochemical Pathway of Itaconic Acid Synthesis

In Aspergillus terreus, glucose is catabolized through glycolysis to pyruvate. Pyruvate enters the mitochondria and is converted to acetyl-CoA and oxaloacetate. These molecules condense to form citrate, a key intermediate in the TCA cycle. Citrate is then isomerized to cis-aconitate. A crucial step for itaconic acid production involves the transport of cis-aconitate from the



mitochondria to the cytosol, facilitated by a mitochondrial tricarboxylate transporter (MttA).[3] In the cytosol, the enzyme cis-aconitate decarboxylase (CadA) catalyzes the decarboxylation of cis-aconitate to form itaconic acid.[3][4][5][6]



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Caption: Itaconic acid biosynthesis pathway in *A. terreus*.

Data Presentation: Itaconic Acid Fermentation Performance

The following table summarizes quantitative data from various studies on itaconic acid production by A. terreus, showcasing the impact of different conditions and strategies.



Strain	Fermenta tion Mode	Key Condition s	Titer (g/L)	Yield (g/g glucose)	Productiv ity (g/L/h)	Referenc e
A. terreus Wild Type	Fed-Batch	pH shift to 3.4 in production phase	160	0.58	0.57	[7]
A. terreus NRRL 1960	Semi- continuous	High glucose (120 g/L) maintained	32.9 (avg)	N/A	Periodic Pattern	[8]
A. terreus Mutant TN- 484	Batch	High initial glucose	60	N/A	N/A	[9]
A. terreus NRRL 1960	Continuous	Dilution rate 0.007 s ⁻¹	30.1 (avg)	N/A	N/A	[10]
A. terreus Wild Type	Fed-Batch	Increased phosphate, pH 3.4	160	0.46	0.99	[7]
Engineere d A. terreus	Shake Flask	Overexpre ssion of cadA gene	~9.4% increase	N/A	N/A	[11]
Engineere d A. terreus	Shake Flask	Overexpre ssion of mfsA transporter	~5.1% increase	N/A	N/A	[11]

Experimental Protocols

Protocol 1: Microorganism and Inoculum Preparation

Methodological & Application



This protocol describes the standard procedure for maintaining and preparing an A. terreus spore suspension for inoculation.

Materials:

- Aspergillus terreus strain (e.g., NRRL 1960)
- Potato Dextrose Agar (PDA) slants or plates
- Sterile physiological saline solution (0.9% NaCl)
- Sterile Tween-80 (0.01% 0.1% w/w in saline)
- Roux culture flasks or Petri dishes
- Incubator set to 33-37°C
- Hemocytometer (e.g., Buerker counting chamber)

Procedure:

- Strain Maintenance: Maintain the A. terreus strain on PDA slants. Subculture every 2-3 months and store at 4°C.
- Spore Generation: Inoculate a fresh PDA plate or a Roux flask with the A. terreus strain.
 Incubate at 33-37°C for 7 days until dense sporulation is observed.[8][10]
- Spore Harvesting: Aseptically add 10-20 mL of sterile saline solution containing Tween-80 to the surface of the sporulated culture. Gently scrape the surface with a sterile loop to dislodge the conidia.
- Spore Suspension: Transfer the resulting spore suspension to a sterile tube. Vortex briefly to ensure homogeneity.
- Spore Counting: Determine the spore concentration using a hemocytometer under a microscope.



• Inoculation: Calculate the required volume of the spore suspension to achieve the desired initial spore concentration in the fermenter (e.g., 5 x 10⁶ spores/mL).[8]

Protocol 2: Fed-Batch Fermentation for Itaconic Acid Production

This protocol details a fed-batch fermentation process optimized for high-titer itaconic acid production.

Materials:

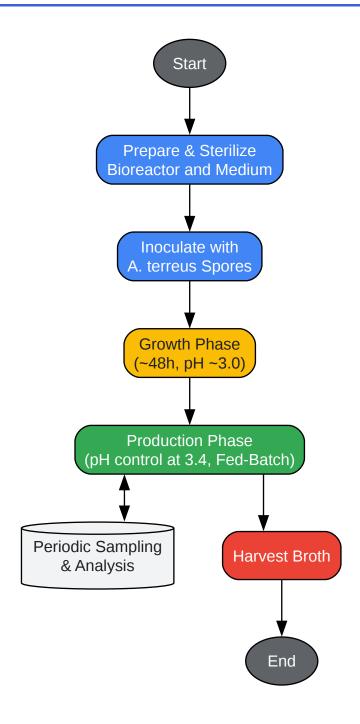
- Sterile bioreactor (e.g., 1.5 L or 15 L) with pH, temperature, and dissolved oxygen (DO) control
- Production Medium (per liter):[7][10]
 - Glucose Monohydrate: 150-165 g
 - o NH4NO3: 3.0 g
 - KH₂PO₄: 0.10 g
 - MgSO₄·7H₂O: 1.0 g
 - CaCl₂·2H₂O: 5.0 g
 - FeCl₃·6H₂O: 1.67 mg
 - ZnSO₄·7H₂O: 8.0 mg
 - CuSO₄·5H₂O: 15.0 mg
- Feed Solution: Concentrated sterile glucose solution (e.g., 600 g/L)
- pH Control: 10% (w/w) H2SO4 and 25% (v/v) NH4OH solution
- A. terreus spore suspension (from Protocol 1)



Procedure:

- Medium Preparation: Prepare the production medium, adjust the initial pH to 3.0 with H₂SO₄, and sterilize in the bioreactor at 121°C for 45 minutes.[8][10] Adjusting the pH before sterilization helps prevent glucose browning.[8][10]
- Inoculation: Aseptically inoculate the sterile medium with the spore suspension to the target concentration.
- Growth Phase (First ~48 hours):
 - Temperature: Maintain at 33-37°C.
 - Agitation: Start at a low speed (e.g., 300-400 rpm) to allow for gentle mixing.
 - Aeration: Supply sterile air to maintain a non-limiting DO level.
 - pH: Allow the pH to drop naturally or maintain at ~3.0.
- Production Phase (After ~48 hours):
 - pH Shift: Once biomass has formed, increase and control the pH at 3.4 using an automated feed of ammonia solution. This is a critical step for high production.
 - Fed-Batch Strategy: Begin feeding the concentrated glucose solution to maintain the glucose concentration in the desired range (e.g., >20 g/L).
 - Agitation/Aeration: Increase agitation and/or aeration to meet the higher oxygen demand of the culture during production.
- Sampling: Aseptically withdraw samples at regular intervals (e.g., every 12-24 hours) for analysis of biomass, residual glucose, and itaconic acid concentration.
- Fermentation End: Continue the fermentation for 7-12 days, or until the production rate significantly decreases.[7]





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Caption: General workflow for itaconic acid fermentation.

Protocol 3: Quantification of Itaconic Acid by HPLC

This protocol provides a method for analyzing itaconic acid concentration in fermentation broth samples using High-Performance Liquid Chromatography (HPLC).

Materials:



- HPLC system with a UV detector
- Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 μm)[12]
- Syringe filters (0.22 μm)
- Mobile Phase: 0.1% Phosphoric acid in water and Methanol[12]
- · Itaconic acid standard
- Fermentation broth samples

Procedure:

- Sample Preparation:
 - Centrifuge the fermentation broth sample (e.g., 14,000 x g for 10 min) to pellet the biomass.
 - Collect the supernatant.
 - Dilute the supernatant with deionized water to bring the expected itaconic acid concentration within the calibration range.
 - Filter the diluted sample through a 0.22 μm syringe filter into an HPLC vial.
- Standard Curve Preparation:
 - Prepare a stock solution of itaconic acid (e.g., 10 g/L) in deionized water.
 - Create a series of standards (e.g., 0.1, 0.5, 1.0, 2.5, 5.0 g/L) by diluting the stock solution.
- HPLC Analysis:
 - Column: C18 reversed-phase column.
 - Mobile Phase: Isocratic elution with a mixture such as 95:5 (v/v) 0.1% phosphoric acid:methanol.







Flow Rate: 0.8 mL/min.[12]

Column Temperature: 45°C.[12]

Injection Volume: 5 μL.[12]

Detection: UV at 210 nm.[12]

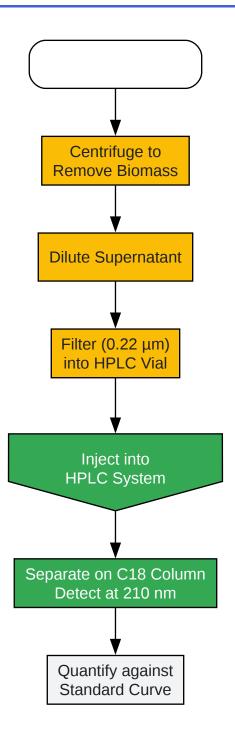
• Data Analysis:

• Run the standards to generate a calibration curve of peak area versus concentration.

Run the prepared samples.

 Quantify the itaconic acid concentration in the samples by comparing their peak areas to the standard curve, accounting for the dilution factor.





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Caption: Workflow for HPLC analysis of itaconic acid.

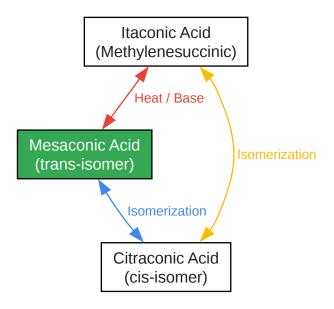
Part 2: Conversion of Itaconic Acid to Mesaconic Acid



Itaconic acid can be isomerized to its more thermodynamically stable trans-isomer, **mesaconic acid**. This conversion is typically promoted by heat or basic conditions.[2][8]

Principle of Isomerization

Itaconic acid (2-methylidenebutanedioic acid) and its isomers, **mesaconic acid** ((2E)-2-methylbut-2-enedioic acid) and citraconic acid ((2Z)-2-methylbut-2-enedioic acid), can exist in equilibrium. The application of heat or a change in pH can shift this equilibrium, favoring the formation of mesaconic and citraconic acids from itaconic acid.[2][8]



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Caption: Isomerization relationship of C5 dicarboxylic acids.

Protocol 4: Conceptual Protocol for Isomerization

This protocol is a conceptual guide based on established chemical principles for basecatalyzed isomerization. Optimization of reaction time, temperature, and base concentration is required for specific applications.

Materials:

- Itaconic acid (from fermentation broth or purified)
- A suitable base (e.g., NaOH, KOH, or an amine-based catalyst)



- Reaction vessel with heating and stirring capabilities
- Acid for neutralization (e.g., HCl, H₂SO₄)
- System for monitoring the reaction (e.g., HPLC, NMR)

Procedure:

- Preparation: Start with a solution of itaconic acid. This could be the clarified fermentation broth or a solution of purified itaconic acid crystals.
- Base Addition: Raise the pH of the solution by adding a base. The basic conditions catalyze
 the migration of the double bond.
- Heating: Gently heat the solution (e.g., 60-100°C). The temperature will influence the rate of isomerization. Higher temperatures (>150°C) can also promote this conversion but may lead to other side reactions.[8]
- Monitoring: Periodically take samples and analyze them using HPLC or NMR to monitor the disappearance of itaconic acid and the appearance of mesaconic and citraconic acids.
- Reaction Quench: Once the desired conversion is achieved, cool the reaction mixture and neutralize it by adding a strong acid to a desired final pH.
- Purification: The resulting mixture will contain mesaconic acid, residual itaconic acid, citraconic acid, and salts. Further downstream processing, such as crystallization or chromatography, would be required to isolate pure mesaconic acid.

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